2-Bromo-3-chlorophenyl Isothiocyanate
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Overview
Description
2-Bromo-3-chlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrClNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorophenyl Isothiocyanate typically involves the reaction of 2-Bromo-3-chloroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction proceeds as follows:
2-Bromo-3-chloroaniline+Thiophosgene→2-Bromo-3-chlorophenyl Isothiocyanate+HCl
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs a one-pot process. This involves the in situ generation of dithiocarbamate salts from primary amines by reacting with carbon disulfide (CS2) in the presence of a base, followed by desulfurylation to form the isothiocyanate product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chlorophenyl Isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.
Electrophilic Addition: The compound can react with electrophiles, particularly at the isothiocyanate group.
Oxidation and Reduction: The bromine and chlorine substituents on the phenyl ring can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in polar solvents such as ethanol or acetonitrile.
Electrophilic Addition: Electrophiles such as halogens or acids can be used. The reaction conditions vary depending on the electrophile used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic addition reactions.
Oxidized or Reduced Phenyl Derivatives: Formed from oxidation or reduction reactions.
Scientific Research Applications
2-Bromo-3-chlorophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group
Mechanism of Action
The mechanism of action of 2-Bromo-3-chlorophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl Isothiocyanate
- 3-Chlorophenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
Comparison
2-Bromo-3-chlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different biological activities and physical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H3BrClNS |
---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNS/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H |
InChI Key |
IYQHCIMJPHNNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N=C=S |
Origin of Product |
United States |
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